molecular formula C10H11NO4 B3034802 1,2-Dimethoxy-4-[(E)-2-nitroethenyl]benzene CAS No. 22568-47-4

1,2-Dimethoxy-4-[(E)-2-nitroethenyl]benzene

Cat. No. B3034802
CAS RN: 22568-47-4
M. Wt: 209.2 g/mol
InChI Key: SYJMYDMKPSZMSB-AATRIKPKSA-N
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Description

1,2-Dimethoxy-4-[(E)-2-nitroethenyl]benzene is a compound that is structurally related to various aromatic nitro derivatives. It is characterized by the presence of methoxy groups and a nitroethenyl group attached to a benzene ring. The compound's molecular structure and electronic configuration play a significant role in its chemical behavior and potential biological activity.

Synthesis Analysis

The synthesis of related compounds has been achieved through different methods. For instance, a compound with a similar structure, 1,2-Dimethoxy-3-[(E)-2-nitroethenyl]benzene, was synthesized via condensation of 2,3-dimethoxybenzaldehyde with nitromethane using microwave irradiation without solvent, indicating a possible synthetic route for this compound as well . Another related compound, E,E-2,5-Dimethoxy-1,4-bis[2-(4-ethylcarboxylatestyril)]benzene, was synthesized using the Heck cross-coupling reaction, which could be adapted for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been studied, revealing important aspects of their geometry. For example, the dihedral angle between the mean planes of the benzene ring and the nitroalkenyl group in 1,2-Dimethoxy-3-[(E)-2-nitroethenyl]benzene is 23.90° . In another related molecule, the dihedral angle between the central fragment and the terminal phenyl ring is 16.46°, which could suggest a similar spatial arrangement for this compound .

Chemical Reactions Analysis

The electrochemical behavior of structurally related compounds has been studied, showing that the nitro group can be reduced to hydroxylamine in a pH-dependent manner . This suggests that this compound could undergo similar electrochemical reactions due to the presence of the nitro group.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been characterized. For instance, the optical properties and crystal structure of a related compound were analyzed, and the crystal packing was found to be stabilized by π–π interactions . Additionally, the chemical and physical properties of (Z)- and (E)-monoethoxy-1-(2-nitro-1-propenyl)benzenes were studied, providing insights into the behavior of isomers and their spectroscopic characteristics . These findings could be extrapolated to understand the properties of this compound.

Scientific Research Applications

Antiferromagnetic Exchange Interactions

1,2-Dimethoxy-4-[(E)-2-nitroethenyl]benzene is structurally related to compounds studied for their antiferromagnetic exchange interactions. For instance, a study of 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) explored the antiferromagnetic exchange interaction among three spins in a triangular configuration, relevant in the field of magnetic materials and spintronics (Fujita et al., 1996).

Crystal Structure Analysis

The compound 1,2-Dimethoxy-3-[(E)-2-nitroethenyl]benzene, similar to the query compound, has been synthesized and analyzed for its crystal structure. Understanding such structures aids in the development of novel materials and provides insight into molecular interactions (Ren & Zhu, 2010).

Overcharge Protection in Lithium-Ion Batteries

Related dimethoxy nitro-benzene compounds have been investigated for their applications as overcharge protection additives in lithium-ion batteries. These studies are crucial for enhancing battery safety and efficiency (Ren Chun, 2012).

Photoluminescent Materials

Research has been conducted on similar compounds for their photoluminescent properties. These materials have potential applications in organic electronics, such as in light-emitting diodes or sensors (Sierra & Lahti, 2004).

Synthesis of Novel Compounds

The Heck Reaction has been used to synthesize novel compounds based on dimethoxy-styryl-benzene structures, demonstrating the importance of this chemical framework in organic synthesis (Alzate, Hinestroza & Sierra, 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H302, H312, and H332 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

3,4-Dimethoxy-β-nitrostyrene plays a significant role in biochemical reactions, particularly as a potential inhibitor of protein tyrosine phosphatase 1B (PTP1B). This enzyme is involved in the regulation of insulin signaling pathways and other metabolic processes. The compound interacts with active residues such as cysteine-215 and arginine-221 of PTP1B, inhibiting its activity and thereby influencing signaling pathways . Additionally, 3,4-Dimethoxy-β-nitrostyrene has shown potential antifungal activity, particularly against Candida albicans .

Cellular Effects

3,4-Dimethoxy-β-nitrostyrene affects various types of cells and cellular processes. It influences cell function by interacting with key signaling pathways, including those regulated by protein tyrosine phosphatase 1B. This interaction can lead to changes in gene expression and cellular metabolism. The compound’s antifungal properties also suggest its potential impact on microbial cell functions .

Molecular Mechanism

The molecular mechanism of 3,4-Dimethoxy-β-nitrostyrene involves its binding interactions with biomolecules such as protein tyrosine phosphatase 1B. By binding to active residues like cysteine-215 and arginine-221, the compound inhibits the enzyme’s activity, leading to downstream effects on signaling pathways. This inhibition can result in changes in gene expression and cellular functions .

Dosage Effects in Animal Models

The effects of 3,4-Dimethoxy-β-nitrostyrene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as enzyme inhibition and antifungal activity. At higher doses, toxic or adverse effects may be observed. It is crucial to determine the threshold levels to avoid potential toxicity .

Metabolic Pathways

3,4-Dimethoxy-β-nitrostyrene is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of protein tyrosine phosphatase 1B affects metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 3,4-Dimethoxy-β-nitrostyrene is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn influence its activity and function .

Subcellular Localization

The subcellular localization of 3,4-Dimethoxy-β-nitrostyrene is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its function and effectiveness in inhibiting enzymes like protein tyrosine phosphatase 1B .

properties

IUPAC Name

1,2-dimethoxy-4-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-14-9-4-3-8(5-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJMYDMKPSZMSB-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801037367
Record name 1,2-Dimethoxy-4-[(E)-2-nitrovinyl]benzene
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Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22568-47-4, 4230-93-7
Record name 1,2-Dimethoxy-4-[(1E)-2-nitroethenyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22568-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dimethoxy-4-[(E)-2-nitrovinyl]benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIMETHOXY-BETA-NITROSTYRENE
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Synthesis routes and methods I

Procedure details

According to Scheme I, an optionally substituted dimethoxybenzaldehyde of formula 2, nitromethane and a catalytic amount of ammonium acetate (about 10 mol% per dimethoxybenzaldehyde) are heated to about 70°-100° C. for about 2-6 hours. The resulting product is precipitated from a mixture of water and isopropanol (about 7:1) to yield a nitrostyrene derivative of formula 3 (step 1). For example, 3,4-dimethoxybenzaldehyde is treated with NH4OAc and nitromethane to yield 3,4-dimethoxy-β-nitrostyrene (3). Alternatively, one can purchase 3,4-dimethoxy-β-nitrostyrene commercially.
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Synthesis routes and methods II

Procedure details

In a 1 l. r.b. flask 100 g. (0.6 mole) of 3,4-dimethoxybenzaldehyde, 40 g. (0.52 mole) of ammonium acetate, 50 ml. (0.93 mole) of nitromethane, and 400 ml. of glacial acetic acid were combined and refluxed for 2 hours. The solution was then cooled to room temperature overnight. Yellow crystals were then collected via suction filtration and washed with hexane and ether. 73 g. of desired product were collected with m.p. 133°-134° C.
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Synthesis routes and methods III

Procedure details

In a 250 mL flask was placed 42.45 g of 3,4-dimethoxybenzaldehyde (0.255 mole, 1 eq.), 64 mL of glacial acetic acid (4.0 M), 9.83 g of ammonium acetate (0.128 mole, 0.5 eq), and 15.2 mL of nitromethane (0.281 mole, 1.1 eq.). The mixture was stirred well and heated to reflux for 1.5 hour and allowed to cool to room temperature. The reaction mass solidified and was dissolved in methylene chloride (500 mL) and washed with water (2×400 mL). The organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated on a rotary evaporator to provide 56.33 g of crude product. Crystallization of the product from ethanol (240 mL) and acetone (100 mL) provided 28.66 g of 2-(3,4-dimethoxypheny)-nitroethene (0.137 mole), 53.7% yield.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2-Dimethoxy-4-[(E)-2-nitroethenyl]benzene
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1,2-Dimethoxy-4-[(E)-2-nitroethenyl]benzene

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